4-(Pyrrolidin-2-yl)pyrimidine hydrochloride
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Overview
Description
4-(Pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-(Pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity, often involving multiple steps and the use of catalysts such as active nickel .
Chemical Reactions Analysis
4-(Pyrrolidin-2-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-(Pyrrolidin-2-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: This compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(Pyrrolidin-2-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another five-membered heterocycle with significant biological activities.
Pyrrolidin-2,5-dione: Known for its diverse applications in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with unique stereochemical properties
Properties
IUPAC Name |
4-pyrrolidin-2-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-7(10-4-1)8-3-5-9-6-11-8;/h3,5-7,10H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOBPGHEMKRDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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